(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 1279894-20-0
Cat. No.: VC3412515
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1279894-20-0 |
|---|---|
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 |
| Standard InChI Key | FWTHDJLHNCEJBW-VHSXEESVSA-N |
| Isomeric SMILES | C[C@H]1CCN(C[C@H]1NC)C(=O)OC(C)(C)C |
| SMILES | CC1CCN(CC1NC)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CCN(CC1NC)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester features a six-membered piperidine ring as its core structure. The stereochemistry is specifically defined with an S configuration at position 3 and an S configuration at position 4 of the piperidine ring. The methylamino group (-NHCH3) is attached to the carbon at position 3, while a methyl group (-CH3) is attached to position 4. The nitrogen atom of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in organic synthesis.
The molecule's spatial arrangement is critical to its function and reactivity. The trans relationship between the methyl and methylamino groups (as indicated by the 3S,4S configuration) creates a specific three-dimensional structure that can influence how the molecule interacts with biological targets.
Physical and Chemical Properties
The physical and chemical properties of (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester are summarized in Table 1.
Table 1: Physical and Chemical Properties of (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester
| Property | Value |
|---|---|
| CAS Number | 1279894-20-0 |
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| Physical State | Typically a solid at room temperature |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and DMSO |
| Melting Point | Not specified in the available data |
| Boiling Point | Not specified in the available data |
| Optical Rotation | Specific to the (3S,4S) stereochemistry |
The compound contains both basic and nucleophilic centers, primarily the secondary amine of the methylamino group, which can participate in various chemical reactions including alkylation, acylation, and coordination with metals. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is base-stable but can be readily cleaved under acidic conditions, making it a useful handle for further functionalization in synthetic sequences.
Structural Identifiers
For research and database purposes, the compound is associated with several structural identifiers, as shown in Table 2.
Table 2: Structural Identifiers of (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester
| Identifier Type | Value |
|---|---|
| IUPAC Name | tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 |
| Standard InChIKey | FWTHDJLHNCEJBW-VHSXEESVSA-N |
| Isomeric SMILES | C[C@H]1CCN(C[C@H]1NC)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CCN(CC1NC)C(=O)OC(C)(C)C |
| PubChem Compound | 72207413 |
These identifiers are essential for unambiguous identification of the compound in chemical databases and literature, particularly given the importance of stereochemistry in determining its properties and biological activity.
Synthesis Methods
Laboratory Synthesis
The synthesis of (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves stereoselective approaches to ensure the correct configuration at positions 3 and 4 of the piperidine ring. One common synthetic route begins with the reaction of 4-oxopiperidine-1-carboxylic acid tert-butyl ester with methylamine.
The key steps in the synthesis often include:
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Initial formation of the piperidine scaffold with the Boc-protecting group
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Introduction of the methyl group at position 4 with appropriate stereochemistry
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Installation of the methylamino group at position 3 with controlled stereoselectivity
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Purification and isolation of the desired (3S,4S) stereoisomer
Stereoselective reduction and reductive amination reactions are commonly employed to establish the correct stereochemistry. The use of chiral catalysts or chiral auxiliaries can facilitate the formation of the desired stereoisomer with high selectivity.
Industrial Production
Industrial production methods for (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester generally mirror laboratory syntheses but are optimized for scale and efficiency. These methods often utilize continuous flow reactors or other advanced technologies to enhance yield, purity, and stereoselectivity.
Key considerations in industrial production include:
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Cost-effective sourcing of starting materials
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Optimization of reaction conditions to maximize yield and stereoselectivity
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Development of efficient purification protocols to isolate the desired stereoisomer
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Implementation of quality control measures to ensure consistent product specifications
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Scale-up considerations to address heat transfer, mixing, and other engineering challenges
Biological Significance and Mechanisms
Biological Activities
(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester and its derivatives exhibit various biological activities that make them valuable in medicinal chemistry and drug discovery. The compound primarily acts as a ligand, binding to specific biological targets such as enzymes or receptors, which can modulate their activity. This interaction may lead to alterations in biochemical pathways and cellular processes.
The specific stereochemistry (3S,4S) plays a crucial role in determining the compound's biological activity, as it defines the three-dimensional orientation of functional groups that interact with biological targets. The methylamino group at position 3 can form hydrogen bonds with receptor sites, while the methyl group at position 4 can engage in hydrophobic interactions.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester and related compounds is essential for optimizing their biological activities. Several structural features that influence activity include:
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The stereochemistry at positions 3 and 4, with the (3S,4S) configuration often providing optimal biological activity
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The presence and position of the methylamino group, which can participate in hydrogen bonding with target proteins
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The methyl substituent at position 4, which can influence the conformation of the piperidine ring and participate in hydrophobic interactions
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The Boc protecting group, which may be cleaved in biological systems to reveal the secondary amine of the piperidine
Research Applications
Medicinal Chemistry Applications
(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester serves as an important intermediate in the synthesis of more complex organic molecules with potential therapeutic applications. Its well-defined stereochemistry and functional group pattern make it valuable for the preparation of compounds targeting specific biological pathways.
The compound has been utilized in the development of various pharmaceutical candidates, including:
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Enzyme inhibitors for metabolic disorders
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Receptor modulators for neurological conditions
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Anti-inflammatory agents
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Novel antibiotics and antiviral compounds
Use as a Building Block in Organic Synthesis
Beyond its direct biological applications, (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester serves as a versatile building block in organic synthesis. The compound's functionality allows for selective modifications and incorporations into more complex molecular architectures.
Common synthetic transformations involving this compound include:
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Removal of the Boc protecting group to expose the piperidine nitrogen for further functionalization
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Alkylation or acylation of the methylamino group
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Incorporation into peptide-like structures
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Use as a chiral scaffold for the construction of stereochemically complex molecules
Related Compounds and Derivatives
Stereoisomers
Several stereoisomers of (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester exist, each with potentially different chemical and biological properties. The most notable is the (3R,4R)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester, which is the enantiomer of the (3S,4S) form. While sharing identical chemical properties, this enantiomer may exhibit different biological activities due to the mirror-image relationship between the two forms.
Other possible stereoisomers include:
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(3S,4R)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester
-
(3R,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester
These diastereomers would have different physical and chemical properties compared to the (3S,4S) isomer, including different melting points, solubilities, and reactivities.
Salt Forms and Derivatives
Various salt forms and derivatives of (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester have been prepared for specific applications. One notable example is the hemioxalate salt, tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate (CAS: 1946010-91-8), which may offer advantages in terms of crystallinity, stability, or solubility for certain applications.
Other common derivatives include:
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Compounds with alternative protecting groups on the piperidine nitrogen
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Derivatives with modified substituents on the methylamino group
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Compounds incorporating the (3S,4S)-4-methyl-3-methylamino-piperidine scaffold into larger molecular structures
Table 3: Comparison of (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester | 1279894-20-0 | C12H24N2O2 | 228.33 | Reference compound |
| (3R,4R)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester | Not specified in sources | C12H24N2O2 | 228.33 | Enantiomer of reference compound |
| tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate | 1946010-91-8 | Not specified in sources | 546.7 | Salt form with oxalic acid |
| (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester | 723308-59-6 | C11H22N2O2 | 214.3 | Has amino instead of methylamino at position 3 |
Structurally Similar Compounds
Several structurally similar compounds to (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester have been reported in the literature and are available commercially. These include:
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tert-Butyl 4-(methylamino)piperidine-1-carboxylate (CAS: 147539-41-1), which lacks the methyl group at position 4
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tert-Butyl 4-(propylamino)piperidine-1-carboxylate (CAS: 301225-58-1), which has a propylamino group instead of methylamino
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tert-Butyl methyl(piperidin-4-yl)carbamate (CAS: 108612-54-0), which has a different arrangement of the nitrogen-containing substituent
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1-Boc-4-(isopropylamino)piperidine (CAS: 534595-51-2), which contains an isopropylamino group instead of methylamino
These related compounds may share some chemical and biological properties with (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester but differ in their specific activities and applications due to structural variations.
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